![molecular formula C17H16N2O4S B2416045 N-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)噻吩-2-甲酰胺 CAS No. 954624-59-0](/img/structure/B2416045.png)

N-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

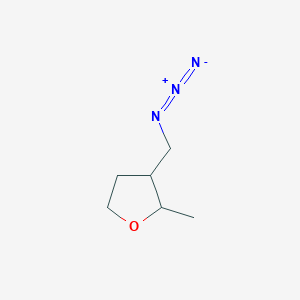

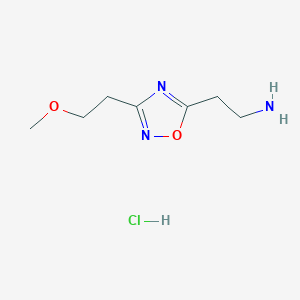

The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, a pyrrolidinone ring, and a benzo[d][1,3]dioxol-5-yl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized . The synthesis involved a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of a 1,3-benzodioxole ring system and two thiophene rings representing a donor–linker–acceptor conjugated system was reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, substituted cinnamides were synthesized via a series of chemical reactions . The reaction involved the cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound was found to be a light yellow solid with a melting point of 108–110 °C .科学研究应用

抗氧化活性

一系列与噻吩-2-甲酰胺结构基序相关的新型化合物已被合成并评估其抗氧化活性。这些化合物表现出显着的抗氧化特性,一些化合物显示出比抗坏血酸等众所周知的抗氧化剂更高的抗氧化活性。这表明在减轻氧化应激相关疾病方面有潜在应用 (I. Tumosienė 等,2019)。

抗菌和抗肿瘤活性

噻吩衍生物也因其抗菌和抗肿瘤活性而被探索。含有噻吩部分的化合物对各种细菌菌株和癌细胞系显示出有希望的结果,表明它们在治疗感染和癌症中作为治疗剂的潜力 (Sailaja Rani Talupur 等,2021)。

酶抑制剂的开发

已经对开发噻吩基化合物作为酶抑制剂进行了研究。这些化合物对关键酶表现出抑制作用,表明在治疗涉及酶失调的疾病中具有应用前景。例如,噻吩衍生物已被研究为乙酰胆碱酯酶和丁酰胆碱酯酶的抑制剂,这些酶与阿尔茨海默病等神经退行性疾病有关 (Naghmana Kausar 等,2021)。

安全和危害

未来方向

The future directions for the study of similar compounds have been suggested. For instance, it has been planned to design new substituted cinnamides bearing Piperonal moiety and screened for molecular prediction properties . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

属性

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-16-6-11(8-18-17(21)15-2-1-5-24-15)9-19(16)12-3-4-13-14(7-12)23-10-22-13/h1-5,7,11H,6,8-10H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLGKYXTNSEBKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)

![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)

![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)

![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)